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Compound of Interest

Compound Name: Firsocostat

Cat. No.: B609510 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on managing elevated alkaline phosphatase (ALP) and gamma-

glutamyl transferase (GGT) levels observed during pre-clinical or clinical studies involving

Firsocostat.

Frequently Asked Questions (FAQs)
Q1: What is Firsocostat and how does it work?

Firsocostat (formerly GS-0976) is an investigational, liver-targeted, oral inhibitor of acetyl-CoA

carboxylase (ACC).[1][2] ACC is a key enzyme in de novo lipogenesis (DNL), the process of

converting carbohydrates into fatty acids. By inhibiting ACC, Firsocostat aims to reduce the

production of new fatty acids in the liver, a central process in the pathophysiology of non-

alcoholic steatohepatitis (NASH).[1]

Q2: Is it common to see elevated ALP and GGT levels during Firsocostat treatment?

Currently, publicly available clinical trial data for Firsocostat monotherapy does not provide

specific incidence rates for isolated elevations of ALP and GGT. However, in a phase 2 study,

Firsocostat, in combination with other agents, was generally well-tolerated, with observed

improvements in liver biochemistry.[3][4][5][6] It is important to note that patients with NASH

often have baseline abnormalities in liver enzymes.[7] Therefore, any on-treatment elevation

must be carefully evaluated against the patient's baseline levels and the overall clinical picture.
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Q3: What is the clinical significance of elevated ALP and GGT?

Elevated ALP and GGT are markers of cholestasis, a condition where bile flow from the liver is

reduced or blocked. In the context of drug development, a cholestatic pattern of liver enzyme

elevation is a potential signal of drug-induced liver injury (DILI). However, isolated elevations

can also be transient and benign. Persistent or progressively rising levels, especially in

conjunction with elevated bilirubin, warrant a thorough investigation.[8]

Q4: What are the general recommendations for monitoring liver safety during Firsocostat
trials?

Routine monitoring of liver function tests (including ALT, AST, ALP, GGT, and bilirubin) is crucial

throughout the duration of treatment with any investigational drug, including Firsocostat. The

frequency of monitoring should be defined in the study protocol, with more frequent testing at

the beginning of treatment and for subjects who develop any abnormalities.

Troubleshooting Guide: Managing Elevated ALP and
GGT Levels
This guide provides a stepwise approach for investigators to manage elevated ALP and GGT

levels in subjects participating in Firsocostat studies.

Step 1: Initial Observation and Confirmation
Action: Upon detection of an elevated ALP or GGT level, repeat the test as soon as possible

to confirm the finding and rule out a lab error.

Consideration: Review the subject's baseline liver function tests to determine the degree of

change.

Step 2: Clinical Assessment
Action: Perform a thorough clinical evaluation of the subject, looking for signs and symptoms

of liver injury, such as jaundice, pruritus, dark urine, pale stools, abdominal pain, nausea,

and fatigue.

Consideration: Document all clinical findings meticulously in the subject's records.
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Step 3: Comprehensive Laboratory Evaluation
Action: Order a comprehensive liver panel including:

Alanine aminotransferase (ALT)

Aspartate aminotransferase (AST)

Total and direct bilirubin

Albumin

Prothrombin time (PT) / International Normalized Ratio (INR)

Consideration: The pattern of abnormalities will help to classify the potential liver injury as

hepatocellular, cholestatic, or mixed.

Step 4: Investigation of Alternative Causes
Action: Rule out other potential causes of elevated liver enzymes. This may include:

Viral hepatitis (Hepatitis A, B, C, E)

Autoimmune hepatitis

Biliary obstruction (perform abdominal ultrasound)

Concomitant medications with known hepatotoxicity

Alcohol consumption

Consideration: A thorough medical history and appropriate diagnostic tests are essential.

Step 5: Risk Stratification and Management
The management strategy will depend on the severity of the enzyme elevation and the overall

clinical context. The following table provides a general framework based on guidelines for

managing DILI in NASH clinical trials.
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ALP/GGT Elevation Level Clinical Picture Recommended Action

Mild (e.g., >1.5 to 2.5 x ULN)
Asymptomatic, with normal

bilirubin and synthetic function.

Continue Firsocostat with

increased monitoring

frequency (e.g., weekly).

Consider repeating the full liver

panel.

Moderate (e.g., >2.5 to 5 x

ULN)

Asymptomatic or mild, non-

specific symptoms. Normal

bilirubin and synthetic function.

Consider dose reduction or

temporary interruption of

Firsocostat. Increase

monitoring frequency.

Investigate for other causes.

Severe (e.g., >5 x ULN)

Any symptoms of liver

dysfunction, or any elevation in

bilirubin.

Discontinue Firsocostat

immediately. Hospitalize if

clinically indicated. Perform a

thorough workup to determine

the cause.

ULN = Upper Limit of Normal. These are general recommendations and should be adapted

based on the specific study protocol and clinical judgment.

Data Presentation
Due to the limited availability of specific quantitative data on ALP and GGT elevations from

Firsocostat monotherapy trials, the following table presents illustrative data based on general

observations in NASH clinical trials. This table is for informational purposes and should not be

considered as definitive clinical trial results for Firsocostat.

Illustrative Mean Change from Baseline in Liver Enzymes (Week 12)
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Parameter
Firsocostat (20 mg/day)
(Illustrative)

Placebo (Illustrative)

ALP (U/L) +5 -2

GGT (U/L) +8 +1

ALT (U/L) -15 -5

AST (U/L) -10 -3

Disclaimer: This data is for illustrative purposes only and is not derived from actual Firsocostat
clinical trial data.

Experimental Protocols
Alkaline Phosphatase (ALP) Assay

Principle: This is a photometric assay. ALP catalyzes the hydrolysis of p-

nitrophenylphosphate (pNPP) to p-nitrophenol and inorganic phosphate at an alkaline pH.

The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is directly

proportional to the ALP activity in the sample.

Methodology:

Sample Collection: Collect whole blood in a serum separator tube.

Sample Preparation: Centrifuge the blood sample to separate the serum. Serum should be

stored at 2-8°C if not analyzed immediately.

Reagents: Use a commercially available ALP reagent kit containing pNPP substrate and a

buffer (e.g., diethanolamine).

Procedure:

Pre-warm the reagent and spectrophotometer to the assay temperature (e.g., 37°C).

Pipette the reagent into a cuvette.
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Add a specific volume of serum to the reagent and mix.

Immediately place the cuvette in the spectrophotometer and start monitoring the change

in absorbance at 405 nm over a defined period (e.g., 1-3 minutes).

Calculation: The ALP activity (in U/L) is calculated from the rate of absorbance change

using a specific conversion factor provided by the reagent manufacturer.

Gamma-Glutamyl Transferase (GGT) Assay
Principle: This is a kinetic colorimetric assay. GGT catalyzes the transfer of the γ-glutamyl

group from a substrate, such as L-γ-glutamyl-3-carboxy-4-nitroanilide, to an acceptor, like

glycylglycine. The rate of formation of 5-amino-2-nitrobenzoate, which absorbs light at 405

nm, is proportional to the GGT activity.

Methodology:

Sample Collection and Preparation: Follow the same procedure as for the ALP assay.

Reagents: Use a commercial GGT reagent kit containing the γ-glutamyl substrate and

glycylglycine.

Procedure:

Pre-warm the reagent and spectrophotometer.

Pipette the reagent into a cuvette.

Add the serum sample and mix.

Monitor the change in absorbance at 405 nm over a specified time.

Calculation: The GGT activity (in U/L) is determined from the rate of change in

absorbance.
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Caption: Mechanism of action of Firsocostat in inhibiting de novo lipogenesis.
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Caption: Workflow for managing elevated ALP and GGT during Firsocostat treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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